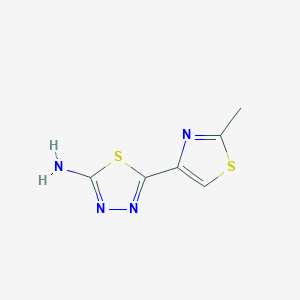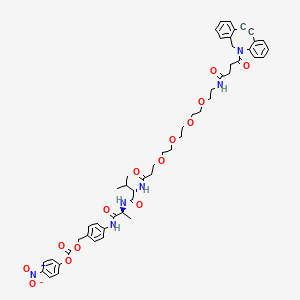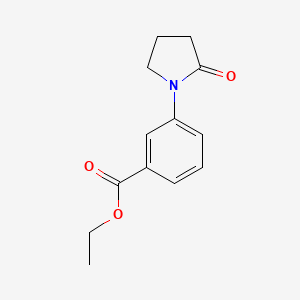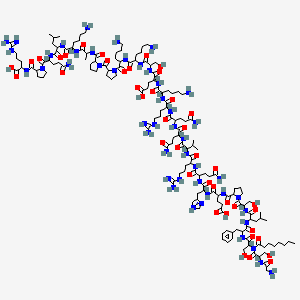
2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole is a heterocyclic compound that contains both thiazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole typically involves the reaction of 2-methyl-4-thiazolecarboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
2-Amino-5-(2-methyl-4-thiazolyl)-1,3,4-thiadiazole is structurally similar to other thiazole and thiadiazole derivatives, such as 2-Amino-5-(methylthio)-1,3,4-thiadiazole and 2-Amino-5-methyl-4-phenylthiazole. its unique combination of functional groups and molecular structure sets it apart, providing distinct biological and chemical properties.
Comparison with Similar Compounds
2-Amino-5-(methylthio)-1,3,4-thiadiazole
2-Amino-5-methyl-4-phenylthiazole
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
Properties
Molecular Formula |
C6H6N4S2 |
|---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N4S2/c1-3-8-4(2-11-3)5-9-10-6(7)12-5/h2H,1H3,(H2,7,10) |
InChI Key |
VRAIMXPMCOATNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,12-DI-Tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13B-boranaphtho[3,2,1-DE]anthracene](/img/structure/B15337783.png)
![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)

![4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1,1-dimethyl-piperazinium Maleate](/img/structure/B15337799.png)

